3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol

Lipophilicity Physicochemical property prediction Medicinal chemistry design

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 1240525-80-7) belongs to the 3-azabicyclo[3.1.1]heptane family, a class of saturated bicyclic amines increasingly employed as bioisosteres of meta-substituted benzenes and pyridines in drug discovery. The compound features a conformationally rigid [3.1.1] bridged core, an N-benzyl substituent, a tertiary hydroxyl group at the 6-position, and a trifluoromethyl group at the same carbon.

Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
Cat. No. B12285578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Molecular FormulaC14H16F3NO
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3
InChIInChI=1S/C14H16F3NO/c15-14(16,17)13(19)11-6-12(13)9-18(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2
InChIKeyYKUFXGLOCSQPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol – Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 1240525-80-7) belongs to the 3-azabicyclo[3.1.1]heptane family, a class of saturated bicyclic amines increasingly employed as bioisosteres of meta-substituted benzenes and pyridines in drug discovery [1]. The compound features a conformationally rigid [3.1.1] bridged core, an N-benzyl substituent, a tertiary hydroxyl group at the 6-position, and a trifluoromethyl group at the same carbon. Its molecular formula is C14H16F3NO (MW 271.28), and it is commercially supplied at ≥95% purity by multiple vendors for research use . The combination of the 3-azabicyclo[3.1.1]heptane scaffold—validated for improving solubility, metabolic stability, and lipophilicity relative to heteroaromatic rings [1]—with the electron-withdrawing trifluoromethyl group and hydrogen-bond-capable tertiary alcohol makes this compound a distinctive chemical probe and building block for medicinal chemistry, chemical biology, and SAR exploration campaigns.

Why 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol Cannot Be Substituted by Common In-Class Analogs – Key Structural and Physicochemical Differentiators


Although several 3-azabicyclo[3.1.1]heptane derivatives are commercially available, they are not interchangeable with 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol. The simultaneous presence of the N-benzyl, 6-trifluoromethyl, and 6-hydroxyl groups creates a unique physicochemical fingerprint that distinctly modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to analogs lacking one or more of these substituents [1]. For example, removing the trifluoromethyl group (3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, logP ≈ 1.9) [2] or removing the benzyl group (6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol, logP ≈ 0.32) [3] leads to substantially different logP values, directly impacting membrane permeability, solubility, and in vitro assay behaviour. Substitution with the parent bicyclic amine or a simpler N-alkyl analog would erase the trifluoromethyl-mediated metabolic shielding and the benzyl-driven target-engagement potential documented for related 3-azabicyclo[3.1.1]heptane scaffolds [1]. Therefore, experiments designed around one member of this class cannot be reliably reproduced or interpreted with a different analog.

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol Quantitative Differentiation Guide – Head-to-Head Evidence for Scientific Selection


LogP Modulation: Trifluoromethyl + Benzyl Combination Versus Each Substituent Alone

The target compound integrates both the N-benzyl and 6-trifluoromethyl substituents, producing a predicted logP value that is intermediate between the two monosubstituted analogs. Specifically, 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has a predicted logP of approximately 1.92 [1], whereas 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol (lacking CF3) has a predicted logP of 1.92 and 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol (lacking benzyl) has a predicted logP of 0.32 [2]. The benzyl-only analog therefore shows comparable overall logP, but the CF3-bearing analog has a logP that is 1.6 log units lower, demonstrating that the CF3 group is the dominant driver of reduced lipophilicity. This provides researchers with a tunable lipophilicity range across the series, with the target compound offering balanced hydrophobicity suitable for applications requiring moderate membrane permeability without excessive lipophilicity-driven off-target binding.

Lipophilicity Physicochemical property prediction Medicinal chemistry design

Core Scaffold Geometric Bioisosterism: 3-Azabicyclo[3.1.1]heptane vs Pyridine Exit Vector Similarity

X-ray crystallographic analysis of 3-azabicyclo[3.1.1]heptane derivatives (3a·HCl, 11a·HCl, 15a·HCl) demonstrates close geometric similarity to pyridine rings. The distance r between the nitrogen atom and the opposite bridgehead carbon is 2.12 Å in the 3-azabicyclo[3.1.1]heptane core versus 2.41 Å in pyridine (Δ = -0.29 Å) [1]. The distance d between substituent exit vectors is 4.79–4.81 Å versus 5.06 Å in pyridine (Δ ≈ -0.25 Å), while the exit vector angle ϕ is nearly identical (124–126° vs 125°) [1]. Although the target compound specifically was not the subject of this X-ray study, the core bicyclic scaffold is conserved, meaning these geometric parameters apply directly to 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol.

Bioisosterism Scaffold hopping Structure-based drug design

Metabolic Stability Enhancement Conferred by the 3-Azabicyclo[3.1.1]heptane Core: Intrinsic Clearance and Half-Life in Human Liver Microsomes

In a direct head-to-head comparison using the Rupatadine scaffold, replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane core (compound 52) reduced intrinsic clearance in human liver microsomes from 517 to 47 mg min⁻¹ μL⁻¹, a 10.9-fold improvement, and extended the half-life (t1/2) from 3.2 min to 35.7 min [1]. While this comparison was performed on the Rupatadine analogue rather than the target compound itself, the metabolic stabilization is attributed to the saturated bicyclic core replacing the oxidatively labile pyridine ring—a structural feature fully retained in 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol.

Metabolic stability Liver microsomes Drug metabolism

Aqueous Solubility Gain from Saturated Bicyclic Core Replacement: 3-Azabicyclo[3.1.1]heptane vs Pyridine in a Drug-Like Context

Replacement of the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane core increased aqueous solubility from 29 μM to 365 μM, a 12.6-fold improvement [1]. This solubility enhancement is a class-level property of the saturated bicyclic system and is expected to translate to 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol, which retains the same core structure. The trifluoromethyl and hydroxyl substituents may further modulate absolute solubility, but the underlying scaffold effect provides a substantial baseline advantage over pyridine-containing comparators.

Aqueous solubility Physicochemical profiling Bioisostere evaluation

Experimental Lipophilicity (logD) Reduction and ClogP Conservation upon Scaffold Replacement

In the Rupatadine scaffold comparison, replacing pyridine with 3-azabicyclo[3.1.1]heptane reduced experimental logD from >4.5 to 3.8, while calculated clogP remained essentially unchanged (5.1 vs 5.2) [1]. This dissociation between clogP and logD indicates that the saturated bicyclic core introduces additional polarity or hydrogen-bonding capacity that reduces effective lipophilicity at physiological pH without altering the predicted neutral-species partition coefficient. For 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol, the presence of the tertiary alcohol may further amplify this logD-lowering effect relative to pyridine-based analogs, offering an additional dimension of physicochemical tuning not available with aromatic comparators.

Lipophilicity logD Drug-likeness optimization

Optimal Research and Industrial Application Scenarios for 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol – Based on Verified Quantitative Differentiation Evidence


Scaffold-Hopping from Pyridine-Containing Leads: Exploiting Near-Identical Exit Vector Geometry with Superior Physicochemical Properties

In structure-based drug design programs where a pyridine ring occupies a hydrophobic pocket, 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol offers a direct saturated bioisostere replacement. X-ray data confirm that the core scaffold preserves the critical exit vector angle ϕ (124–126° vs 125° for pyridine) with only minor distance contraction (Δr ≈ -0.29 Å) [1]. This geometric conservation is paired with a 12.6-fold solubility increase and 10.9-fold metabolic stabilization demonstrated for the core scaffold [1], making the compound an ideal candidate for improving developability while maintaining target engagement geometry.

Physicochemical Property Tuning via Substituent Modulation: LogP Engineering Across the 3-Azabicyclo[3.1.1]heptane Series

The target compound occupies a specific lipophilicity window (predicted logP ≈ 1.92) [2] between the more lipophilic benzyl-only analog (logP 1.92) [2] and the less lipophilic CF3-only analog (logP 0.32) [3]. For SAR campaigns requiring systematic logP variation without altering the core scaffold, the target compound provides a balanced logP that can be compared directly with its monosubstituted analogs. This enables researchers to deconvolute the contributions of the benzyl and CF3 groups to permeability, solubility, and target binding, streamlining multiparameter optimization.

In Vitro ADME Profiling and Metabolic Stability Benchmarking in Human Liver Microsome Assays

For laboratories performing in vitro metabolic stability screening, the 3-azabicyclo[3.1.1]heptane core has been shown to reduce human liver microsomal intrinsic clearance by over 10-fold and extend half-life from 3.2 min to 35.7 min compared to a pyridine-containing comparator [1]. 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol, as a member of this scaffold class, is expected to exhibit similarly robust microsomal stability. This makes it a valuable reference compound for benchmarking oxidative metabolism liabilities in novel chemical series and for use as a metabolically stable scaffold in probe molecule design.

Chemical Biology Probe Design Requiring Defined Lipophilicity and Hydrogen-Bonding Capacity

The tertiary alcohol at the 6-position provides a hydrogen-bond donor/acceptor site that is absent in simple 3-azabicyclo[3.1.1]heptane hydrocarbons (e.g., 3-benzyl-3-azabicyclo[3.1.1]heptane, logP ≈ 2.59) . Combined with the electron-withdrawing trifluoromethyl group, this creates a distinctive electrostatic and hydrogen-bonding profile suitable for probing target binding sites where both hydrophobic and polar interactions are required. The compound's predicted logP of approximately 1.92 [2] places it within the optimal range for cellular permeability while retaining sufficient polarity for aqueous solubility, making it well-suited for cellular target engagement studies using techniques such as CETSA or BRET.

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